molecular formula C17H20N6O2 B2828058 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034233-54-8

2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2828058
CAS RN: 2034233-54-8
M. Wt: 340.387
InChI Key: YXTJDYQFHPMCPT-UHFFFAOYSA-N
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Description

2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into piperazinyl oxazolidinone antibacterial agents has highlighted the synthesis and evaluation of compounds with significant activity against gram-positive pathogens. Compounds within this class have shown comparable in vivo potency against S. aureus to that of established treatments like linezolid, emphasizing their potential in addressing resistant bacterial infections (Tucker et al., 1998).

Anticancer Activity

The efficient synthesis and evaluation of piperazine derivatives for anticancer activity have been explored, with specific compounds demonstrating promising efficacy against various cancer cell lines. This research signifies the potential of these compounds in developing novel anticancer therapies (Kumar et al., 2013).

Functionalized Compounds

The synthesis of functionalized compounds containing pyridazine and related moieties has been a focal point of research, leading to the development of molecules with potential applications in pharmaceuticals and materials science. These compounds serve as key intermediates in the synthesis of various bioactive molecules (Svete, 2005).

Piperazic Acid Derivatives

The study on the electrophilic amination of amino acids has opened pathways for synthesizing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. These derivatives are crucial for pharmaceutical developments, including the synthesis of cyclic peptides and novel drug candidates (Hannachi et al., 2004).

Inhibition of Bacterial Biofilm

The creation of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has been investigated for their potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds have shown exceptional antibacterial efficacies, presenting a new avenue for combating biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

2-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-16-2-1-7-18-23(16)12-17(25)22-10-8-21(9-11-22)15-6-5-14(19-20-15)13-3-4-13/h1-2,5-7,13H,3-4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJDYQFHPMCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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